3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone
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Overview
Description
3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of anilino ketones This compound is characterized by the presence of a naphthyl group and a dimethoxyaniline moiety attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2,4-dimethoxyaniline, is prepared by the methylation of 2,4-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Naphthyl Group: The 2,4-dimethoxyaniline is then coupled with 2-naphthyl bromide through a nucleophilic substitution reaction. This step is usually carried out in the presence of a palladium catalyst and a base like sodium carbonate.
Formation of the Propanone Backbone: The final step involves the introduction of the propanone group through a Friedel-Crafts acylation reaction. This is achieved by reacting the coupled product with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.
3-(2,4-Dimethoxyanilino)-1-(4-methylphenyl)-1-propanone: Similar structure but with a 4-methylphenyl group.
Uniqueness
3-(2,4-Dimethoxyanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both the naphthyl and dimethoxyaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-18-9-10-19(21(14-18)25-2)22-12-11-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGLYXWDCDKFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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